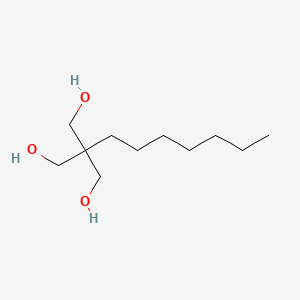

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol is an organic compound with the molecular formula C11H24O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes a heptyl group attached to a propane-1,3-diol backbone. It is used in various industrial and scientific applications due to its chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol typically involves the aldol condensation reaction between formaldehyde and heptanal under alkaline conditions. The reaction proceeds as follows:

Aldol Condensation: Heptanal reacts with formaldehyde in the presence of a base (such as sodium hydroxide) to form an intermediate aldol product.

Hydrogenation: The intermediate is then hydrogenated to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale aldol condensation followed by purification processes such as distillation and crystallization to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol is utilized in several scientific research fields:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Employed in the production of resins, coatings, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-Ethyl-2-(hydroxymethyl)propane-1,3-diol: Similar structure but with an ethyl group instead of a heptyl group.

2-Hydroxymethyl-1,3-propanediol: Lacks the heptyl group, making it less hydrophobic.

Uniqueness

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its heptyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the formulation of certain resins and coatings.

Actividad Biológica

2-Heptyl-2-(hydroxymethyl)propane-1,3-diol, also known as a branched-chain diol, has garnered attention for its potential biological activities. This compound, with the chemical formula C11H24O3 and CAS number 4780-30-7, is characterized by its unique structure that may confer various biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a hydroxymethyl group and a heptyl chain, which may influence its solubility and interaction with biological membranes. The compound is classified under alcohols and glycols, which are known for their diverse applications in pharmaceuticals and cosmetics.

| Property | Value |

|---|---|

| Molecular Formula | C11H24O3 |

| Molecular Weight | 204.32 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| CAS Number | 4780-30-7 |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a study assessing the antimicrobial efficacy of various compounds against multidrug-resistant bacteria, it was found that this diol demonstrated moderate activity against strains such as Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including neurodegenerative disorders. In vitro studies suggest that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of Parkinson's Disease (PD). It was observed that this compound could modulate mitochondrial dysfunction and reduce reactive oxygen species (ROS) levels in neuronal cells exposed to neurotoxic agents . This suggests a possible therapeutic application in neurodegenerative diseases where oxidative stress is a significant factor.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic heptyl chain allows the compound to integrate into lipid membranes, potentially altering membrane fluidity and affecting the function of membrane-bound proteins.

- Radical Scavenging : The hydroxymethyl group may facilitate the donation of electrons to free radicals, neutralizing them before they can cause cellular damage.

- Enzyme Modulation : Preliminary findings suggest that this compound may interact with specific enzymes involved in oxidative stress pathways, although further research is needed to elucidate these interactions fully.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Efficacy : A comparative analysis involving various derivatives showed that this compound outperformed many standard antibiotics against resistant bacterial strains .

- Neuroprotective Study : In a model simulating oxidative stress in neuronal cells, treatment with this compound resulted in a significant reduction in cell death compared to untreated controls. This supports its potential use as a neuroprotective agent .

Propiedades

IUPAC Name |

2-heptyl-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O3/c1-2-3-4-5-6-7-11(8-12,9-13)10-14/h12-14H,2-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKAGFTWEFVXET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CO)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448412 |

Source

|

| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4780-30-7 |

Source

|

| Record name | 2-Heptyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.